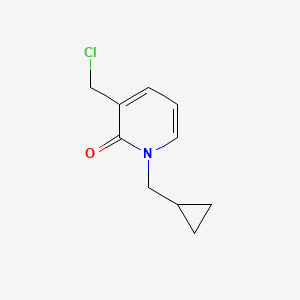
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the chloromethylation of 1-(cyclopropylmethyl)pyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the original compound.
Scientific Research Applications
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)pyridine
- 1-(cyclopropylmethyl)pyridin-2(1H)-one
- 3-(bromomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
Uniqueness
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is unique due to the presence of both the chloromethyl and cyclopropylmethyl groups. This combination provides distinct reactivity and binding properties compared to other similar compounds. The cyclopropylmethyl group adds rigidity and steric bulk, which can influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-6-9-2-1-5-12(10(9)13)7-8-3-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
CDSVTAIHZCALJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















